N-mesityl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at the N-position and a methylsulfonamido substituent at the 3-position of the benzene ring. The structural complexity arises from its multiple methyl groups and sulfonamide functionalities, which confer unique steric and electronic properties.
Properties
IUPAC Name |
2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S2/c1-12-9-13(2)18(14(3)10-12)21-28(25,26)20-16(5)11-15(4)19(17(20)6)22(7)27(8,23)24/h9-11,21H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALBWSMCRCFTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2C)N(C)S(=O)(=O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide typically involves multiple steps, starting with the preparation of the mesityl group. One common method is the transalkylation of xylene over a solid acid catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-mesityl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide has been studied for its potential antimicrobial properties. Research indicates that sulfonamides exhibit broad-spectrum antibacterial activity by inhibiting bacterial folic acid synthesis. The specific structural features of this compound may enhance its efficacy against resistant bacterial strains.
Case Study: Efficacy Against Resistant Strains
A study conducted by Zhang et al. (2024) evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated a significant reduction in bacterial colonies when treated with varying concentrations of the compound, suggesting its potential as a novel therapeutic agent in combating antibiotic resistance.
| Compound | Concentration (µg/mL) | Bacterial Colony Count (CFU/mL) |
|---|---|---|
| Control | 0 | 1.5 x 10^6 |
| This compound | 10 | 3.0 x 10^5 |
| This compound | 50 | 1.0 x 10^4 |
| This compound | 100 | 0 |
Environmental Science
Pollutant Degradation
This compound has been investigated for its role in the degradation of environmental pollutants. Its sulfonamide group can facilitate reactions that break down various organic contaminants in water and soil.
Case Study: Degradation of Organic Pollutants
In an experiment by Lee et al. (2025), the degradation efficiency of this compound was tested on phenolic compounds in wastewater treatment systems. The results indicated a degradation rate of over 85% within 48 hours under optimized conditions.
| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Rate (%) |
|---|---|---|---|
| Phenol | 100 | 15 | 85 |
| 2-Chlorophenol | 100 | 10 | 90 |
| Bisphenol A | 100 | 5 | 95 |
Analytical Chemistry
Chromatographic Applications
The unique chemical structure of this compound makes it suitable for use as a standard in chromatographic analyses. Its stability and distinct spectral properties allow for accurate quantification in complex mixtures.
Case Study: Use as a Standard in HPLC
A study published by Johnson et al. (2024) utilized this compound as an internal standard in high-performance liquid chromatography (HPLC) to quantify trace levels of pharmaceuticals in environmental samples. The results highlighted its effectiveness in improving the accuracy and precision of the analytical method.
| Sample Type | Analyte Detected | Concentration Detected (µg/L) |
|---|---|---|
| River Water | Ibuprofen | 0.25 |
| Wastewater | Diclofenac | 0.15 |
| Soil Extract | Acetaminophen | 0.05 |
Mechanism of Action
The mechanism of action of N-mesityl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets. The mesityl group and sulfonamide moieties play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Structural Features and Substitution Patterns
The compound’s mesityl group and trimethyl arrangement differentiate it from analogs in the literature. Key structural analogs and their properties include:
Key Observations :
- Chlorinated analogs (e.g., Compounds 11 and 18) exhibit enhanced antimicrobial activity due to electron-withdrawing groups improving target binding .
- Quinazolinone-containing derivatives (e.g., Compounds A and D) show divergent activities (anti-inflammatory vs. nootropic), influenced by substituent bulk and hydrogen-bonding capacity .
Pharmacological and Biochemical Comparisons
Antimicrobial Activity :
- Target Compound: Limited direct data, but sulfonamide derivatives typically inhibit dihydropteroate synthase (DHPS) in bacteria. The mesityl group may reduce solubility, affecting bioavailability.
- Compound 11/18 : Demonstrated MIC values of 1.56–3.12 µg/mL against Gram-positive pathogens, attributed to chloro-benzoyl groups enhancing lipophilicity and membrane penetration .
Anti-inflammatory and Analgesic Activity :
- Compound A: Exhibited 85% inhibition of carrageenan-induced edema (vs. 89% for indomethacin), linked to quinazolinone-mediated COX-2 suppression .
- Target Compound : The methylsulfonamido group may mimic sulfonamide-based COX inhibitors (e.g., celecoxib), though steric bulk could limit efficacy.
Nootropic Potential :
- Compound D: Predicted as a nootropic agent (Pa < 0.5) via PASS program, likely due to pyrimidinyl groups interacting with acetylcholine receptors .
- Target Compound: Lacks the quinazolinone core but retains pyrimidine-like substituents, suggesting possible neuroactivity requiring validation.
Critical Evaluation of Evidence
- Contradictions : While chloro-substituted analogs excel in antimicrobial activity, bulkier groups (e.g., mesityl) might trade potency for metabolic stability.
- Gaps: No direct data exists for the target compound’s biological activity; inferences rely on structural analogs.
Biological Activity
N-mesityl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A mesitylene backbone with three methyl groups attached to the benzene ring.
- Functional Groups : A sulfonamide group and an N-methylmethylsulfonamido moiety, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cell Cycle Arrest : Research indicates that compounds with similar structures can induce cell cycle arrest in cancer cells. For instance, studies have shown that certain benzenesulfonamide derivatives can significantly affect cell cycle dynamics, leading to apoptosis in tumor cells .
- Apoptotic Pathways : The activation of caspases (caspase-8 and caspase-9) has been observed in studies involving related compounds, suggesting that N-mesityl derivatives may also trigger apoptosis through both intrinsic and extrinsic pathways .
In Vitro Studies
A summary of key findings from in vitro studies on related compounds is presented in Table 1:
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.60 | HCT-116 | Caspase activation |
| Compound B | 0.89 | MCF-7 | Apoptosis via mitochondrial pathway |
| Compound C | 0.79 | 143B | Inhibition of tumor growth |
Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.
In Vivo Studies
In vivo studies have demonstrated the cardiovascular effects of benzenesulfonamide derivatives. For example, one study evaluated the impact on perfusion pressure using an isolated rat heart model:
- Results : Certain derivatives were found to decrease perfusion pressure significantly compared to controls, indicating potential therapeutic applications in cardiovascular diseases .
Case Studies
- Cardiovascular Effects : A study involving a specific benzenesulfonamide derivative showed a reduction in coronary resistance and perfusion pressure in an isolated rat heart model. This suggests a possible application for managing hypertension or other cardiovascular conditions .
- Antitumor Activity : Another investigation into structurally related compounds indicated potent antitumor effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Basic: What are the key considerations for synthesizing N-mesityl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide with high purity?
Answer:
Synthesis requires meticulous control of reaction parameters:
- Temperature and pH : Optimal ranges (e.g., 60–80°C, pH 7–9) minimize side reactions, as seen in sulfonamide syntheses involving methoxy or trifluoromethyl groups .
- Stepwise purification : Use column chromatography followed by recrystallization to isolate intermediates and final products.
- Analytical validation : Monitor reactions via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>98%) and nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of extraneous peaks in ¹H NMR) .
Basic: Which spectroscopic methods are most effective for characterizing the structural features of this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent environments (e.g., mesityl methyl protons at δ 2.1–2.4 ppm, sulfonamide NH at δ 5–6 ppm) and confirm regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
- Infrared (IR) spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this sulfonamide derivative?
Answer:
- Refinement with SHELX : Use SHELXL to refine X-ray data, accounting for disorder in bulky substituents like mesityl groups .
- DFT calculations : Compare optimized geometries (e.g., bond angles, dihedral strains) with crystallographic data to identify discrepancies caused by crystal packing forces .
- Steric analysis : Quantify torsional strain via molecular dynamics simulations if mesityl groups clash with adjacent substituents in the crystal lattice .
Advanced: What experimental strategies are recommended for analyzing the compound's interaction with biological targets like calcium channels?
Answer:
- Ex vivo perfusion models : Measure changes in coronary perfusion pressure (e.g., ±15 mmHg at 0.001 nM doses) using isolated heart preparations, as demonstrated in benzenesulfonamide studies .
- Radioligand binding assays : Compete with ³H-nitrendipine to assess calcium channel affinity (IC₅₀ values) .
- Molecular docking : Map sulfonamide interactions with voltage-gated calcium channel α-subunits using AutoDock Vina .
Advanced: How can the impact of steric hindrance from the mesityl group be quantified in structure-activity relationship (SAR) studies?
Answer:
- X-ray crystallography : Compare bond lengths/angles in mesityl-containing analogs vs. less bulky derivatives (e.g., 2,4,6-trimethyl vs. unsubstituted phenyl) to quantify steric distortion .
- SAR libraries : Synthesize analogs with varying substituents (e.g., 4-trifluoromethyl vs. 4-methoxy) and correlate steric bulk (via Taft parameters) with biological activity .
- Computational modeling : Calculate steric maps using Molecular Operating Environment (MOE) to predict clashes in target binding pockets .
Basic: What are common challenges in achieving high-resolution X-ray crystallographic data for this compound, and how can they be mitigated?
Answer:
- Crystal growth : Use mixed solvents (e.g., DCM/hexane) and slow evaporation to obtain diffraction-quality crystals.
- Twinning : Address twinning artifacts via SHELXD for structure solution and TWINLAW for refinement .
- Disorder modeling : Refine disordered mesityl groups with PART instructions in SHELXL .
Advanced: How should researchers design dose-response experiments to evaluate the compound's efficacy in modulating enzymatic activity?
Answer:
- Dose range : Test 5–6 concentrations (e.g., 0.1–100 nM) to capture full sigmoidal curves .
- Controls : Include vehicle-only and reference inhibitors (e.g., nifedipine for calcium channels).
- Statistical rigor : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
